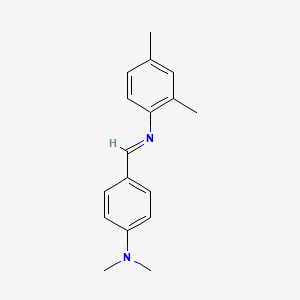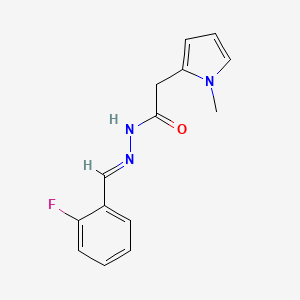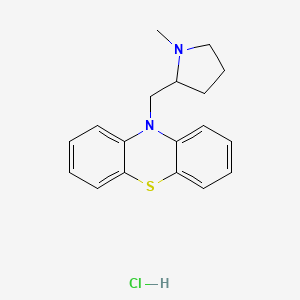
N-(4-(Dimethylamino)benzylidene)-2,4-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(Dimethylamino)benzylidene)-2,4-dimethylaniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Dimethylamino)benzylidene)-2,4-dimethylaniline typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 2,4-dimethylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
N-(4-(Dimethylamino)benzylidene)-2,4-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
N-(4-(Dimethylamino)benzylidene)-2,4-dimethylaniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of N-(4-(Dimethylamino)benzylidene)-2,4-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact molecular targets and pathways depend on the specific application and context .
類似化合物との比較
Similar Compounds
N-(4-(Dimethylamino)benzylidene)-4-hydroxybenzohydrazide: Known for its nonlinear optical properties and antibacterial activity.
4-[(p-N,N-Dimethylamino)benzylidene]-2-phenyloxazole-5-one: Studied for its fluorescence and potential use as a pH sensor.
N,N-Dimethyl-4-[(Z)-(4-nitrophenyl)imino]methyl)aniline: Investigated for its biological activities and potential as an antimicrobial agent.
Uniqueness
N-(4-(Dimethylamino)benzylidene)-2,4-dimethylaniline stands out due to its unique combination of chemical properties, such as its ability to undergo various chemical reactions and its potential applications in multiple fields. Its structure allows for easy modification, making it a versatile compound for research and industrial purposes.
特性
CAS番号 |
56133-49-4 |
|---|---|
分子式 |
C17H20N2 |
分子量 |
252.35 g/mol |
IUPAC名 |
4-[(2,4-dimethylphenyl)iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H20N2/c1-13-5-10-17(14(2)11-13)18-12-15-6-8-16(9-7-15)19(3)4/h5-12H,1-4H3 |
InChIキー |
LENUXNNACZQFKE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N=CC2=CC=C(C=C2)N(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11964282.png)
![4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11964287.png)




![2-{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B11964330.png)

![ethyl (2Z)-2-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964334.png)
![1-Methyl-4-piperidinone 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B11964338.png)
![(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964344.png)

![16-Hydroxy-9,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-6-one](/img/structure/B11964346.png)
